molecular formula C7H10N2O2S B14901225 n-Methoxy-2,4-dimethylthiazole-5-carboxamide

n-Methoxy-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B14901225
M. Wt: 186.23 g/mol
InChI Key: TUFJTGYUUYAKLM-UHFFFAOYSA-N
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Description

n-Methoxy-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

The synthesis of n-Methoxy-2,4-dimethylthiazole-5-carboxamide typically involves the reaction of thioamides with α-haloketones. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

n-Methoxy-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents include halogens and nitrating agents.

Scientific Research Applications

n-Methoxy-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of n-Methoxy-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

n-Methoxy-2,4-dimethylthiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    2,4-Dimethylthiazole: Known for its flavor and fragrance properties.

    Thiamine (Vitamin B1): Essential for carbohydrate metabolism and neural function.

    Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N-methoxy-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)9-11-3)12-5(2)8-4/h1-3H3,(H,9,10)

InChI Key

TUFJTGYUUYAKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NOC

Origin of Product

United States

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